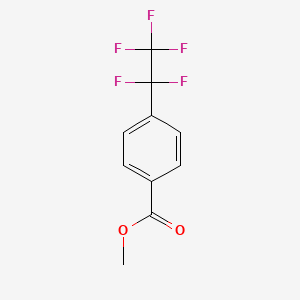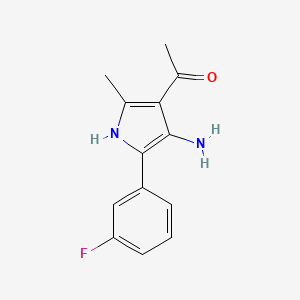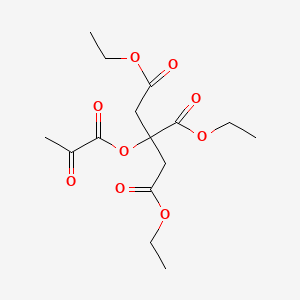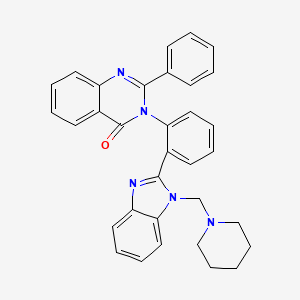
4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core, a phenyl group, and a benzimidazole moiety linked through a piperidinylmethyl group, making it a unique and multifunctional molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the phenyl group, and the attachment of the benzimidazole moiety. Common synthetic routes may include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of Benzimidazole Moiety: The benzimidazole moiety can be synthesized separately and then linked to the quinazolinone core through a piperidinylmethyl group using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
科学研究应用
4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzimidazole Derivatives: Compounds with benzimidazole moieties and varying functional groups.
Piperidine Derivatives: Compounds containing piperidine rings with different substituents.
Uniqueness
4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- is unique due to its combination of a quinazolinone core, a phenyl group, and a benzimidazole moiety linked through a piperidinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
91045-30-6 |
|---|---|
分子式 |
C33H29N5O |
分子量 |
511.6 g/mol |
IUPAC 名称 |
2-phenyl-3-[2-[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]phenyl]quinazolin-4-one |
InChI |
InChI=1S/C33H29N5O/c39-33-25-15-5-7-17-27(25)34-31(24-13-3-1-4-14-24)38(33)29-19-9-6-16-26(29)32-35-28-18-8-10-20-30(28)37(32)23-36-21-11-2-12-22-36/h1,3-10,13-20H,2,11-12,21-23H2 |
InChI 键 |
XDAVSSVHOPLFJV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=CC=CC=C6C5=O)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


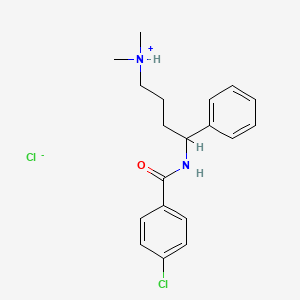
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)

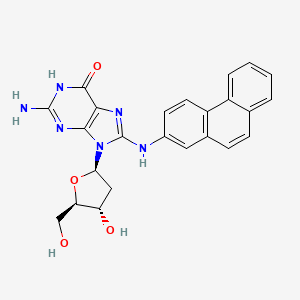
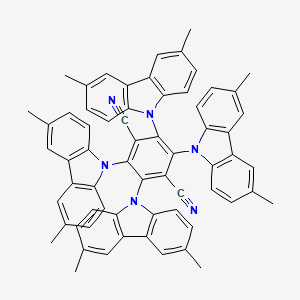
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)

